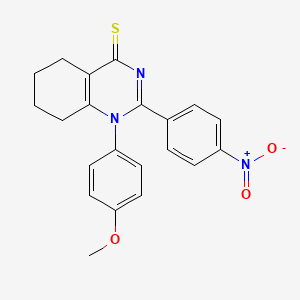![molecular formula C15H17N3O3S B2665073 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034263-39-1](/img/structure/B2665073.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a compound with a complex structure.
- It contains a benzo[b]thiophene ring, an imidazolidine ring, and a carboxamide group.
- The compound may have potential biological activities due to its structural features.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization, amidation, and functional group modifications.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure includes the benzo[b]thiophene ring, imidazolidine ring, and carboxamide group.
- Single-crystal X-ray diffraction analysis could provide precise structural information.
Chemical Reactions Analysis
- Investigate any known chemical reactions involving this compound.
- Explore its reactivity with other functional groups or reagents.
Physical And Chemical Properties Analysis
- Investigate solubility, melting point, stability, and other relevant properties.
- Experimental data would be essential for accurate analysis.
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Properties
- Field: Microbiology
- Application: Benzothiophene derivatives have been tested for their antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results: Some compounds displayed high antibacterial activity against S. aureus . For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antibacterial activities .
-
Antifungal Properties
- Field: Mycology
- Application: Some benzothiophene derivatives have potential to be used as antifungal agents against current fungal diseases .
- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results: 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) were found to have potentials to be used as antifungal agents .
-
Antioxidant Properties
- Field: Biochemistry
- Application: Some benzothiophene derivatives showed quite high antioxidant capacities .
- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results: 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively .
-
Organic Photoelectric Materials
- Field: Material Science
- Application: Various benzothiophene compounds have been employed as organic photoelectric materials .
- Method: The compounds are synthesized and then used in the fabrication of photoelectric materials .
- Results: The use of benzothiophene compounds has improved the performance of photoelectric materials .
-
Organic Semiconductors
- Field: Electronics
- Application: Several benzothiophene compounds have been used as organic semiconductors .
- Method: The compounds are synthesized and then used in the fabrication of semiconductors .
- Results: The use of benzothiophene compounds has improved the performance of organic semiconductors .
-
Pharmaceutical Intermediates
- Field: Pharmaceutical Chemistry
- Application: Benzothiophenes have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .
- Method: The compounds are synthesized and then used in the synthesis of pharmaceutical molecules .
- Results: The use of benzothiophene compounds has led to the development of new pharmaceutical molecules .
-
Electrochemical Synthesis
- Field: Electrochemistry
- Application: Benzothiophene motifs have been synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
- Method: The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
- Results: The selectivity and the compatibility of drug molecules showcased the potential application of the protocols .
-
Organic Field-Effect Transistors (OFETs)
-
Organic Light-Emitting Diodes (OLEDs)
Safety And Hazards
- Consult safety data sheets and relevant literature for information on toxicity, handling precautions, and hazards.
Zukünftige Richtungen
- Explore potential applications, further synthesis modifications, and biological studies.
- Investigate its potential as a drug candidate or other functional materials.
Eigenschaften
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-15(21,9-17-14(20)18-7-6-16-13(18)19)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,21H,6-7,9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVVUVSGPJWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
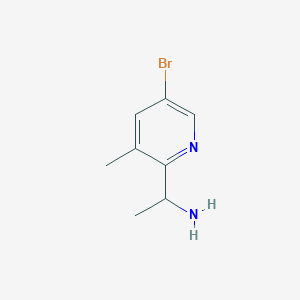
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)
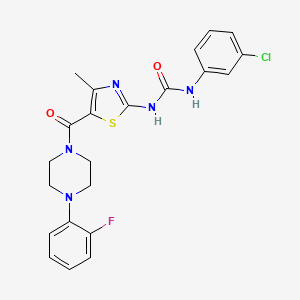
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)
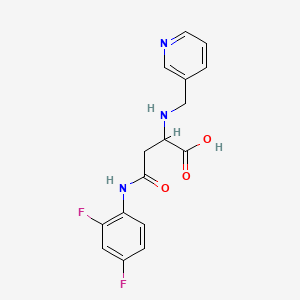
![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)
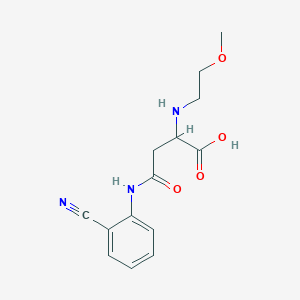
![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)
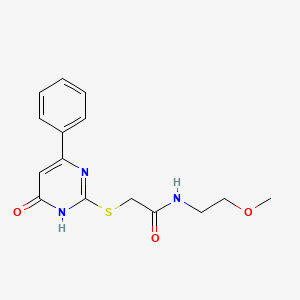
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)
